molecular formula C21H24N4O3 B15107057 N-(3,5-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

N-(3,5-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Cat. No.: B15107057
M. Wt: 380.4 g/mol
InChI Key: SSVHDHICRCJUJH-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a polycyclic heterocyclic compound featuring a fused pyrazolo-pyridine core substituted with a cyclopentane ring. The structure includes a 3,5-dimethoxyphenyl group (electron-rich aromatic substituent) and an isopropyl moiety, which may influence steric and electronic properties.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C21H24N4O3/c1-12(2)25-20-17(11-22-25)19(16-6-5-7-18(16)24-20)21(26)23-13-8-14(27-3)10-15(9-13)28-4/h8-12H,5-7H2,1-4H3,(H,23,26)

InChI Key

SSVHDHICRCJUJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent quality. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality control and verification of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives ()

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) and 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (4) share a pyrazoline backbone but lack the fused pyridine and cyclopentane systems present in the target compound. Key differences include:

  • Substituent Effects: The target’s 3,5-dimethoxyphenyl group is electron-donating, contrasting with halogenated (e.g., fluoro, bromo) or non-substituted phenyl groups in pyrazoline derivatives. Methoxy groups may enhance solubility and π-π stacking interactions compared to halogens .
  • Ring Complexity: The target’s fused bicyclic system (pyrazolo-pyridine + cyclopentane) likely increases rigidity and steric hindrance relative to monocyclic pyrazolines.

Thiazolo-Pyrimidine Derivatives ()

Compounds like (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) feature a tricyclic thiazolo-pyrimidine core. Comparisons include:

  • Electronic Properties: The target’s carboxamide group may engage in stronger hydrogen bonding than the cyano (-CN) group in 11b, which primarily contributes to electron-withdrawing effects .
  • Synthetic Routes : The target’s synthesis (inferred from structural complexity) likely requires multi-step cyclization, whereas thiazolo-pyrimidines in are synthesized via condensation reactions with sodium acetate .

Imidazo-Pyridine Derivatives (–4)

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and compound 2d share fused heterocyclic systems but differ in substituents and core structure:

  • Substituent Polarity: The target’s 3,5-dimethoxy group enhances hydrophilicity compared to the nitro (-NO₂) and cyano (-CN) groups in 1l, which are strongly electron-withdrawing .
  • Melting Points : Imidazo-pyridines in –4 exhibit melting points of 215–269°C, suggesting the target (if crystalline) may fall in a similar range due to comparable molecular rigidity .

Data Table: Key Properties of Analogous Compounds

Compound Name (Source) Core Structure Key Substituents Melting Point (°C) Notable Functional Groups
Target Compound Pyrazolo-pyridine + cyclopentane 3,5-Dimethoxyphenyl, isopropyl N/A Carboxamide
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () Pyrazoline 4-Fluorophenyl, phenyl N/A Aldehyde
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine (11b, ) Thiazolo-pyrimidine 4-Cyanobenzylidene, methylfuran 213–215 Cyano, ketone
Diethyl 8-cyano-7-(4-nitrophenyl)-imidazo-pyridine (1l, ) Imidazo-pyridine 4-Nitrophenyl, cyano 243–245 Cyano, nitro, ester

Research Findings and Implications

  • Solubility: The 3,5-dimethoxy substitution may improve aqueous solubility compared to nitro- or cyano-substituted analogs, which are more lipophilic (–4) .
  • Synthetic Challenges : The fused pyrazolo-pyridine core likely requires advanced cyclization techniques, contrasting with simpler condensations used for thiazolo-pyrimidines () .

Biological Activity

N-(3,5-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide (CAS Number: 1179459-76-7) is a compound of interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The chemical formula of the compound is C19H26N4O3C_{19}H_{26}N_{4}O_{3} with a molecular weight of approximately 342.44 Da. The compound features a complex bicyclic structure that includes a cyclopenta[b]pyrazole moiety, which is known for its diverse biological activities.

Structural Characteristics

PropertyValue
Chemical FormulaC19H26N4O3
Molecular Weight342.44 Da
CAS Number1179459-76-7

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of pyrazolo compounds have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

  • Case Study : A related compound demonstrated IC50 values of 7 nM against FGFR1 and 9 nM against FGFR2, indicating potent inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .

Anti-inflammatory Properties

Pyrazolo derivatives have also been noted for their anti-inflammatory effects. Research involving similar compounds has shown that they can inhibit prostaglandin synthesis, which is crucial in the inflammatory response.

  • Pharmacological Screening : In a study evaluating anti-inflammatory activity, certain pyrazolo derivatives exhibited significant inhibition of plasma prostaglandin E2 (PGE2), suggesting potential therapeutic applications in inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that compounds like this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

  • Mechanism : The compound's ability to modulate oxidative stress markers could be explored further for its potential in treating conditions like Alzheimer's disease.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors.

Synthetic Pathway

  • Starting Materials : The synthesis begins with the preparation of the pyrazole core using hydrazine derivatives.
  • Cyclization : Subsequent cyclization steps yield the desired bicyclic structure.
  • Functionalization : Finally, functional groups such as methoxy and propan-2-yl are introduced to enhance biological activity.

Characterization Techniques

The synthesized compound is characterized using various spectroscopic methods:

  • NMR Spectroscopy : Used to confirm the structure by analyzing chemical shifts.
  • Mass Spectrometry : To determine molecular weight and purity.
  • Infrared Spectroscopy (IR) : To identify functional groups present in the molecule.

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